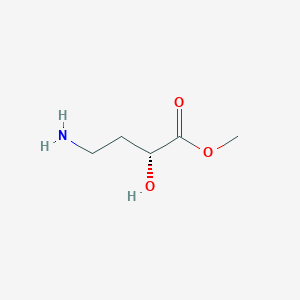
Methyl (R)-4-amino-2-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-4-amino-2-hydroxybutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of methyl (2R)-4-amino-2-hydroxybutanoate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
Methyl (2R)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2R)-4-oxo-2-hydroxybutanoate.
Reduction: Formation of (2R)-4-amino-2-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (2R)-4-amino-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl (2S)-4-amino-2-hydroxybutanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
Ethyl (2R)-4-amino-2-hydroxybutanoate: An ester derivative with a different alkyl group.
Methyl (2R)-4-amino-3-hydroxybutanoate: A structural isomer with the hydroxyl group at a different position.
Uniqueness
Methyl (2R)-4-amino-2-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its (2R) configuration is crucial for its interaction with chiral biological targets, making it valuable in stereoselective synthesis and drug design.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
methyl (2R)-4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChIキー |
HXGXFXBXPGNZKO-SCSAIBSYSA-N |
異性体SMILES |
COC(=O)[C@@H](CCN)O |
正規SMILES |
COC(=O)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















